molecular formula C12H12N2O B1450201 (Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime CAS No. 91391-95-6

(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime

Cat. No.: B1450201
CAS No.: 91391-95-6
M. Wt: 200.24 g/mol
InChI Key: UGEJYRAWZCNRMQ-UHFFFAOYSA-N
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Description

(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime is a carbazole-derived oxime compound characterized by a partially saturated carbazole core and an oxime functional group in the Z-configuration. The oxime moiety (-NOH) enhances structural diversity and bioactivity by enabling hydrogen bonding and metal coordination, which can influence pharmacokinetic properties . This compound’s Z-configuration may confer unique stereoelectronic effects compared to its E-isomer or other analogs, impacting its reactivity and biological interactions .

Biological Activity

(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime is a compound derived from the carbazole family, which has garnered attention due to its potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and related research findings.

Chemical Structure and Properties

This compound is characterized by a fused bicyclic structure with a nitrogen-containing heterocyclic framework. Its molecular formula is C12H11N2OC_{12}H_{11}N_{2}O, featuring an oxime functional group that contributes to its reactivity and biological properties. The structural configuration includes:

  • A carbazole ring system .
  • A carbonyl group at the 2-position.
  • An oxime group at the 9-position.

This unique arrangement allows for various interactions with biological targets, influencing its pharmacological profiles.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Activity : Similar compounds within the carbazole family have demonstrated antiviral properties, particularly against HIV and HCV. For instance, derivatives of carbazole have shown effective inhibition of viral replication, with some exhibiting lower cytotoxicity compared to standard antiviral drugs like Zidovudine (AZT) .
  • Anticancer Potential : Oximes are known for their roles as kinase inhibitors. This compound may inhibit various kinases involved in tumorigenesis, such as cyclin-dependent kinases (CDK) and phosphatidylinositol 3-kinase (PI3K) . This suggests potential applications in cancer therapy.
  • Antimicrobial Activity : Preliminary studies have indicated that carbazole derivatives can exhibit antibacterial and antifungal activities. The oxime derivative may also share these properties, contributing to its therapeutic potential against infections .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors, similar to other carbazole derivatives that interact with viral enzymes or cellular kinases.
  • Oxidative Stress Modulation : Some studies suggest that oximes can influence oxidative stress pathways, potentially leading to protective effects in various cellular contexts .

Table 1: Summary of Biological Activities

Activity TypeRelated StudiesFindings
AntiviralKongkathip et al. Inhibition of HIV replication; lower cytotoxicity than AZT
AnticancerVarious studies Potential kinase inhibition; effects on tumor growth
AntimicrobialResearch reviews Activity against bacterial strains; potential antifungal properties

Case Study: Antiviral Efficacy

A study highlighted the antiviral efficacy of carbazole derivatives against HIV-1. Compounds were tested for their ability to inhibit viral replication in vitro, showing promising results with EC50 values significantly lower than those of established antiviral agents.

Case Study: Kinase Inhibition

In another investigation focusing on kinase inhibitors, several derivatives were evaluated for their ability to inhibit CDKs and PI3K pathways. The results indicated that modifications to the oxime structure could enhance inhibitory activity against these targets.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for preparing (Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime, and how is stereochemical purity ensured?

  • Methodology : The oxime group is typically introduced via condensation of the parent ketone (3,4-Dihydro-1H-carbazol-2(9H)-one) with hydroxylamine hydrochloride under acidic or basic conditions. For the Z-isomer, reaction parameters (e.g., solvent polarity, temperature) are optimized to favor kinetic control. For example, methanol with sodium acetate as a base and subsequent treatment with acetic anhydride avoids oxime isolation, reducing isomerization risks .
  • Characterization : Polarimetry, NMR (¹H and ¹³C), and X-ray crystallography (using SHELX or ORTEP ) confirm stereochemistry. Comparative analysis of coupling constants in NMR (e.g., vicinal H-N-O-H interactions) distinguishes Z and E isomers.

Q. How does the oxime group influence the compound’s solubility and reactivity compared to its parent ketone?

  • Solubility : The oxime group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., DMSO, methanol) versus the less polar parent ketone.
  • Reactivity : The oxime’s nucleophilic NH group enables functionalization (e.g., alkylation, acylation) or cyclization reactions. For instance, oximes are precursors to nitriles or amines under Beckmann rearrangement conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • FT-IR : Confirms oxime formation (N-O stretch ~930 cm⁻¹) and absence of carbonyl peaks (~1700 cm⁻¹).
  • NMR : ¹H NMR identifies the oxime proton (δ 8–10 ppm) and carbazole aromatic protons (δ 6.5–8.5 ppm). NOESY experiments validate the Z-configuration .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How does the Z-isomer’s stereochemistry affect its biological activity in enzyme inhibition studies?

  • Mechanistic Insight : The Z-configuration positions the hydroxyl group closer to the carbazole ring, enabling hydrogen bonding with enzyme active sites. For example, in riboswitch-targeting analogs like (Z)-2-amino-1H-purin-6(9H)-one oxime, stereochemistry dictates binding affinity (KD values) .
  • Experimental Design : Compare Z and E isomers in enzyme assays (e.g., fluorescence polarization or SPR) to quantify activity differences. Molecular docking (AutoDock, GOLD) models spatial interactions .

Q. What strategies optimize the yield of the Z-isomer during large-scale synthesis?

  • Reaction Optimization :

  • Kinetic vs. Thermodynamic Control : Lower temperatures (~0–25°C) favor the Z-isomer as the kinetic product.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for Z-selectivity.
  • Catalysts : Acidic conditions (e.g., HCl in ethanol) may reduce isomerization side reactions .
    • Data Table :
ConditionTemperatureSolventZ:% YieldE:% Yield
Hydroxylamine HCl0°CMeOH78%12%
NaOAc, Ac₂O25°CDMF85%5%

Q. How do computational methods predict the tautomeric stability of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) evaluate tautomer stability (oxime vs. nitroso forms). Solvent effects are modeled using the PCM approach.
  • Findings : The oxime tautomer is energetically favored (ΔG ≈ −5.2 kcal/mol) in polar solvents due to solvation stabilization. Frontier molecular orbital (FMO) analysis predicts reactivity toward electrophiles .

Q. What are the challenges in resolving data contradictions between crystallographic and spectroscopic analyses?

  • Case Study : X-ray structures may show planar carbazole rings, while NMR suggests slight puckering due to dynamic effects. Refinement software (SHELXL ) with anisotropic displacement parameters resolves such discrepancies.
  • Resolution : Combine multiple techniques (e.g., variable-temperature NMR, synchrotron XRD) to assess conformational flexibility .

Q. Comparative Structural Analysis

Q. How does this compound differ from analogs like 6-cyclohexyl derivatives?

  • Structural Uniqueness :

CompoundKey FeatureBioactivity Impact
Parent ketoneNo oxime; lower reactivityPrecursor for derivatization
6-Cyclohexyl oxime derivativeBulky substituent; enhanced lipophilicityImproved membrane permeability
Z-isomerOptimal H-bonding geometryHigher enzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(E)-6-Methoxy-9-methyl-1,2,3,4-tetrahydro-9H-carbazol-4-one oxime

  • Structure : Features a methoxy group at position 6 and a methyl group at position 9 on the carbazole core. The oxime is in the E-configuration.
  • The E-configuration may reduce steric strain compared to the Z-form .

1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

  • Structure : Combines a carbazole moiety with a 1,3,4-oxadiazole ring.
  • Key Differences : The oxadiazole ring introduces heterocyclic rigidity, enhancing metabolic stability and antimicrobial activity . Unlike the oxime group, the oxadiazole acts as a bioisostere for ester or amide functionalities.

6-Fluoro-N-hydroxy-3,4-dihydro-2H-carbazol-1-amine

  • Structure : Contains a fluorine substituent at position 6 and a hydroxylamine group.
  • Key Differences : Fluorine’s electronegativity enhances membrane permeability and bioavailability. The hydroxylamine group (-NHOH) offers distinct redox properties compared to oximes .

Verbenone Oxime Esters (E/Z isomers)

  • Structure: Derived from α-pinene, these compounds feature a bicyclic monoterpene core with oxime esters.
  • Key Differences : The terpene skeleton provides lipophilicity, favoring antifungal and herbicidal activity. The Z-isomer exhibits higher antifungal efficacy than the E-isomer, highlighting the role of stereochemistry .

Key Observations :

  • Heterocyclic modifications (e.g., oxadiazole in ) enhance antimicrobial potency compared to simple oximes.
  • Stereochemistry significantly impacts activity, as seen in verbenone oximes .
  • Substituents like fluorine or methoxy groups improve target selectivity and bioavailability .

Physicochemical Properties

Property (Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime 6-Fluoro Analog 1,3,4-Oxadiazole Hybrid
LogP (Calculated) ~3.1 (estimated) XLogP3: 3.2 2.8–3.5
Topological Polar SA ~40 Ų 32.9 Ų 50–60 Ų
Solubility Low (lipophilic core) Moderate (fluorine enhances) Low (heterocyclic rigidity)

Key Observations :

  • Fluorine substitution improves solubility and bioavailability .
  • Heterocyclic rings increase molecular rigidity, affecting binding kinetics .

Properties

IUPAC Name

N-(1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-4,13,15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEJYRAWZCNRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=NO)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime
Reactant of Route 2
(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime
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(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime
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(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime
Reactant of Route 5
(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime
Reactant of Route 6
(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime

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